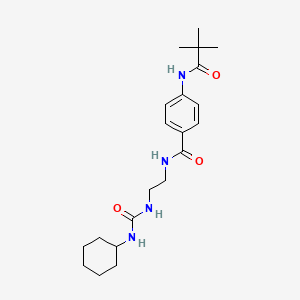![molecular formula C27H36N4O2 B2747435 N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922096-65-9](/img/structure/B2747435.png)
N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Functionalization and Binding Studies
Research involving molecules with complex functionalities, including tetrahydroquinolinyl and piperidinyl groups, often focuses on understanding binding interactions within biological systems or developing novel therapeutic agents. For example, studies on tetrahydroisoquinoline derivatives have elucidated their role as potent ligands for receptors, highlighting their significance in drug development for treating various disorders, including neurological conditions. These studies are crucial for designing molecules with targeted biological activities, leveraging the structural motifs present in the compound of interest.
- Example Application: Development of selective agonists or antagonists for neurological receptors based on the structural analogs of tetrahydroquinolinyl and piperidinyl groups, which are commonly found in neuroactive compounds. This includes research on molecules that can modulate receptors in the brain, providing potential therapeutic pathways for conditions such as depression, anxiety, and neurodegenerative diseases (Jain et al., 2016).
Antimicrobial and Anticonvulsant Activities
Compounds featuring piperidinyl and tetrahydroquinolinyl frameworks have been studied for their antimicrobial and anticonvulsant properties. This is particularly relevant for developing new pharmacological agents that can address resistance to existing antimicrobial therapies or provide new options for seizure management.
- Example Application: Synthesis of new heterocyclic compounds with piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related structures for evaluating their antimicrobial efficacy. This approach can lead to the discovery of novel agents capable of combating bacterial and fungal infections with high potency and selectivity (Zaki et al., 2019).
Chemical Synthesis and Material Science Applications
The structural components of N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide serve as a basis for synthesizing novel organic compounds and materials. This includes the development of new synthetic methodologies, photoinitiators for polymerization processes, and materials with specific optical or electronic properties.
- Example Application: Design and synthesis of naphthalimide derivatives incorporating piperidinyl motifs for use as polymerizable one-component visible light initiators. Such compounds have applications in materials science, specifically in the creation of polymers and coatings with tailored properties through photopolymerization processes (Yang et al., 2018).
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-19-9-11-23(20(2)16-19)29-27(33)26(32)28-18-25(31-14-5-4-6-15-31)22-10-12-24-21(17-22)8-7-13-30(24)3/h9-12,16-17,25H,4-8,13-15,18H2,1-3H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEHUJCQZAUTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)


amino}benzoic acid](/img/structure/B2747366.png)
![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)
![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)

![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)